Stilbestrol dipropionate

Beschreibung

Diethylthis compound is the dipropionate ester of a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, diethylstilbestrol inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.

RN given refers to parent cpd

See also: Diethylstilbestrol (has active moiety).

Eigenschaften

IUPAC Name |

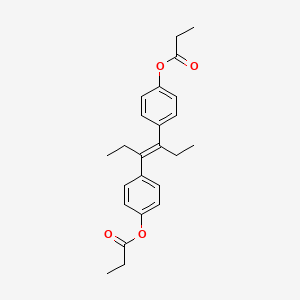

[4-[(E)-4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16H,5-8H2,1-4H3/b22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMLEMYJUIIHNF-QURGRASLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)CC)C2=CC=C(C=C2)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)CC)/C2=CC=C(C=C2)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047146 | |

| Record name | Diethylstilbestrol dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylstilbestrol dipropionate appears as colorless crystals or white crystalline fluffy powder. Odorless. Tasteless. (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

130-80-3 | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol dipropionate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylstilbestrol dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylstilbestrol dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98CK3J0OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

219 °F (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Stilbestrol Dipropionate: A Technical Guide on the Core Mechanism of Action

Executive Summary: Stilbestrol dipropionate is a synthetic, nonsteroidal estrogen that functions as a prodrug, being metabolized in the body to its active form, diethylstilbestrol (DES).[1][2] The mechanism of action is therefore defined by the activity of DES, a potent full agonist of both primary estrogen receptors, ERα and ERβ.[3][4] Its primary pathway involves binding to these nuclear receptors, inducing conformational changes that lead to nuclear translocation, binding to estrogen response elements (EREs) on target DNA, and subsequent modulation of gene transcription.[2][4] This activity mimics and amplifies the effects of endogenous estrogens, influencing cellular growth and differentiation in responsive tissues.[3][5]

Beyond its primary estrogenic pathway, DES exhibits a multifaceted mechanism, including indirect and direct actions relevant to its therapeutic use in oncology, particularly prostate cancer.[3] These include suppression of gonadal androgen production, increased hepatic production of sex hormone-binding globulin (SHBG), and potential direct cytotoxic effects.[3] Furthermore, DES is known to induce significant epigenetic modifications, such as DNA methylation and histone alterations, leading to persistent changes in gene expression that underlie some of its long-term toxicological effects.[6][7][8] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways.

Core Mechanism of Action: Estrogen Receptor Agonism

This compound's therapeutic and physiological effects are driven by its active metabolite, diethylstilbestrol (DES). DES is a high-affinity ligand and potent agonist for both major estrogen receptor (ER) subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3]

The canonical signaling pathway proceeds as follows:

-

Receptor Binding: DES diffuses into target cells and binds to ERs located in the cytoplasm or nucleus.[4][5] This binding is highly affine, with DES demonstrating approximately 468% and 295% of the affinity of estradiol for ERα and ERβ, respectively.[3]

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting receptor dimerization (homodimers of ERα/ERα, ERβ/ERβ, or heterodimers of ERα/ERβ).

-

Nuclear Translocation and DNA Binding: The activated ER dimer translocates to the cell nucleus.[4]

-

Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2][4] This binding initiates the recruitment of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes, leading to the synthesis or suppression of specific proteins that drive the physiological response.[2]

Quantitative Pharmacology

The interaction of DES with estrogen receptors has been quantified to understand its high potency.

Table 1: Receptor Binding Affinity and Functional Potency of Diethylstilbestrol (DES)

| Parameter | Receptor | Value | Comparison/Note | Citation |

| Relative Binding Affinity | ERα | ~468% | Relative to Estradiol (100%) | [3] |

| ERβ | ~295% | Relative to Estradiol (100%) | [3] | |

| EC₅₀ | ERα | 0.18 nM | Effective concentration for 50% activation | [3] |

| ERβ | 0.06 nM | Suggests a functional preference for ERβ activation | [3] | |

| GPER Affinity | GPER | ~1,000 nM | Low-affinity agonist activity | [3] |

| Systemic Potency | N/A | 1 mg DES ≈ 50 µg Ethinylestradiol | In terms of systemic estrogenic effects | [3] |

| Hepatic Potency | N/A | ~28-fold > Estropipate | Shows disproportionately strong hepatic effects | [3] |

Table 2: Pharmacokinetic Properties of Diethylstilbestrol (DES)

| Parameter | Value | Description | Citation |

| Bioavailability | Well-absorbed | Following oral administration | [3] |

| Protein Binding | >95% | Highly bound to plasma proteins | [3] |

| Metabolism | Hepatic | Primarily via hydroxylation, oxidation, and glucuronidation | [3] |

| Elimination Half-life | ~24 hours | Can vary between individuals | [3][9] |

| Excretion | Urine and Feces | Eliminated after metabolic conversion | [3][6] |

| Prodrug Absorption | Slower than DES | This compound is more slowly absorbed and then converted to DES | [1] |

Secondary and Tissue-Specific Mechanisms

Mechanism in Prostate Cancer Treatment

DES has been used in the management of prostate cancer, where its mechanism extends beyond simple estrogenic action and involves at least three distinct effects.[3]

-

Antigonadotropic Effects: DES acts on the hypothalamus and pituitary gland to suppress the release of gonadotropins (LH and FSH). This leads to a significant reduction in testicular androgen production, lowering circulating testosterone levels.[3]

-

Increased Sex Hormone-Binding Globulin (SHBG): As a potent estrogen, DES strongly stimulates the hepatic synthesis of SHBG.[3] Elevated SHBG levels in the bloodstream bind to circulating androgens like testosterone, decreasing the fraction of free, biologically active testosterone available to prostate cancer cells.[3]

-

Direct Cytotoxic Effects: Evidence suggests that DES may exert direct cytotoxic effects on cells within the testes and the prostate gland, contributing to its anti-cancer activity.[3]

Epigenetic Modifications

Exposure to DES, particularly during critical developmental periods, can induce lasting epigenetic changes without altering the DNA sequence itself.[4] These modifications can lead to persistent alterations in gene expression that are implicated in the carcinogenicity and reproductive toxicity of DES.[6][7]

The mechanism involves:

-

ERα-Mediation: The toxicological effects, including epigenetic changes, are critically mediated by ERα.[8]

-

DNA Methylation: The DES-ERα complex can alter the methylation patterns of specific genes. For example, neonatal exposure in mice leads to hypomethylation of the c-fos gene, which is associated with increased cell proliferation.[7]

-

Altering Epigenetic Modifiers: DES can change the expression of key epigenetic regulatory enzymes, such as DNA methyltransferases (e.g., DNMT3A) and histone deacetylases (e.g., HDAC2), further contributing to a dysregulated epigenetic landscape.[8]

Experimental Protocols

Protocol: In Vitro Estrogen Receptor Competitive Binding Assay

This protocol outlines a method to determine the relative binding affinity of this compound's active metabolite (DES) for ERα and ERβ.

Objective: To quantify the affinity of DES for ERα and ERβ by measuring its ability to compete with a radiolabeled estradiol ligand.

Materials:

-

Recombinant human ERα and ERβ protein.

-

Radiolabeled ligand: [³H]-Estradiol.

-

Unlabeled competitor: Diethylstilbestrol (DES).

-

Assay Buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol).

-

Scintillation fluid and vials.

-

96-well microplates.

-

Scintillation counter.

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled DES in the assay buffer, ranging from 10⁻¹² M to 10⁻⁵ M. Prepare a constant, low concentration of [³H]-Estradiol (e.g., 0.5 nM).

-

Binding Reaction: In each well of the microplate, add a fixed amount of recombinant ERα or ERβ protein.

-

Competition: Add the varying concentrations of unlabeled DES to the wells. To determine non-specific binding, add a large excess (e.g., 1000-fold) of unlabeled estradiol to a set of control wells.

-

Radioligand Addition: Add the fixed concentration of [³H]-Estradiol to all wells.

-

Incubation: Incubate the plates at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

-

Separation: Separate bound from unbound radioligand. A common method is dextran-coated charcoal (DCC) absorption. Add DCC suspension to each well, incubate for 15 minutes at 4°C, and then centrifuge to pellet the charcoal with the unbound ligand.

-

Quantification: Transfer the supernatant (containing the protein-bound [³H]-Estradiol) to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-Estradiol against the log concentration of DES. Calculate the IC₅₀ value (the concentration of DES that inhibits 50% of the specific binding of the radioligand). This value is inversely proportional to the binding affinity.

Protocol: Neonatal Mouse Exposure Model for Epigenetic Analysis

This protocol, based on methodologies described in the literature, details an in vivo experiment to assess DES-induced epigenetic changes.[8]

Objective: To determine if neonatal exposure to DES causes persistent changes in DNA methylation patterns in reproductive tissues mediated by ERα.

Materials:

-

Wild-type (WT) and ERα-knockout (αERKO) mice.

-

Diethylstilbestrol (DES) dissolved in corn oil.

-

Corn oil (vehicle control).

-

Equipment for subcutaneous injection, animal housing, and tissue dissection.

-

Reagents for DNA extraction, bisulfite conversion, PCR, and sequencing.

Methodology:

-

Animal Dosing: Use newborn WT and αERKO mouse pups. From postnatal day 1 to 5, administer a daily subcutaneous injection of either DES (e.g., 10 µg/kg body weight) dissolved in corn oil or the corn oil vehicle alone.

-

Animal Rearing: Wean the pups at 3-4 weeks and allow them to mature to adulthood (e.g., 10-12 weeks). House animals under standard conditions.

-

Tissue Collection: Euthanize the adult mice and carefully dissect target reproductive tissues, such as the seminal vesicle or uterus. Immediately flash-freeze tissues in liquid nitrogen and store at -80°C.

-

DNA Extraction: Isolate high-quality genomic DNA from the collected tissues using a standard DNA extraction kit.

-

Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite. This process converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

PCR and Sequencing: Design PCR primers specific to the promoter regions of target genes of interest (e.g., Svs4, Ltf).[8] Amplify the bisulfite-converted DNA. Purify the PCR products and perform DNA sequencing (e.g., Sanger or next-generation sequencing).

-

Data Analysis: Align the sequencing results to a reference sequence. Analyze the C-to-T conversion rate to determine the methylation status of each CpG site. Compare the methylation patterns between DES-treated and vehicle-treated animals in both WT and αERKO backgrounds to identify ERα-dependent epigenetic modifications.

References

- 1. Diethylthis compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]

- 3. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

- 5. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Estrogen Receptor Binding Affinity of Stilbestrol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Stilbestrol dipropionate is a synthetic, nonsteroidal estrogen. It functions as a prodrug, being metabolized in the body into its active form, diethylstilbestrol (DES).[1] DES exerts its potent estrogenic effects by binding to and activating estrogen receptors (ERs).[2] Understanding the binding affinity and mechanism of action of DES at the molecular level is crucial for comprehending its therapeutic applications and its historical association with adverse health effects. This guide provides a detailed overview of the binding characteristics of DES to estrogen receptors, experimental methodologies for its assessment, and the associated signaling pathways.

Estrogen Receptor Binding Affinity Data

Diethylstilbestrol (DES) is a high-affinity ligand for both major subtypes of the estrogen receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[2][3] Multiple studies have characterized its binding affinity, often in comparison to the endogenous estrogen, 17β-estradiol (E2). While specific values vary depending on the experimental system (e.g., tissue source, receptor type, assay format), a consistent finding is that DES binds to estrogen receptors with an affinity comparable to or greater than that of estradiol.[3][4]

The binding of DES to ERs is the initiating step in a cascade of molecular events that leads to estrogenic responses.[2] This interaction is responsible for localizing the compound in estrogen-responsive target tissues.[5]

Table 1: Quantitative Binding Affinity Data for Diethylstilbestrol (DES)

| Compound | Receptor/Tissue Source | Assay Type | Binding Affinity Metric | Value | Reference Comparator (E2) | Source(s) |

| Diethylstilbestrol (DES) | Rat Uterine Nuclear ER | Relative Binding Assay | RBA | 245 ± 36 | RBA = 100 | [4] |

| Diethylstilbestrol (DES) | Human ERα | Competitive Binding | Relative Affinity | ~468% of Estradiol | 100% | [6] |

| Diethylstilbestrol (DES) | Human ERβ | Competitive Binding | Relative Affinity | ~295% of Estradiol | 100% | [6] |

| Diethylstilbestrol (DES) | Human ERα | Reporter Gene Assay | EC50 | 0.18 nM | - | [6] |

| Diethylstilbestrol (DES) | Human ERβ | Reporter Gene Assay | EC50 | 0.06 nM | - | [6] |

| Diethylstilbestrol (DES) | Mouse Uterine Cytosolic ER | Saturation Binding Assay | Kd | 0.71 nM | - | [7] |

| Diethylstilbestrol (DES) | Cytosolic ER | Competitive Binding | Competitive Binding Index | 286 | Index = 100 | [8] |

Abbrevations: RBA (Relative Binding Affinity), EC50 (Half maximal effective concentration), Kd (Equilibrium dissociation constant), ER (Estrogen Receptor).

Estrogen Receptor Signaling Pathway

The primary mechanism of action for diethylstilbestrol involves its function as a potent estrogen receptor agonist.[2] Upon entering a target cell, DES binds to ERα or ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize and translocate into the nucleus if it is not already there.[2] Within the nucleus, the DES-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1][2] This binding event recruits a complex of co-regulatory proteins (coactivators and corepressors) to the site, which ultimately modulates the transcription of these genes.[1][9] The resulting alteration in gene expression leads to increased protein synthesis and cell proliferation (mitogenesis), producing a physiological estrogenic response.[5]

Experimental Protocols: Competitive Radioligand Binding Assay

Determining the binding affinity of a compound like this compound (measured as its active metabolite, DES) is commonly achieved through a competitive binding assay. This method measures the ability of the unlabeled test compound (the "competitor," DES) to displace a labeled, high-affinity ligand (e.g., [3H]-estradiol) from the estrogen receptor.

Objective: To determine the concentration of DES that inhibits 50% of the specific binding of a radiolabeled estrogen (IC50), which can then be used to calculate the inhibitory constant (Ki).

Key Materials:

-

Receptor Source: Purified recombinant human ERα or ERβ, or cytosolic/nuclear fractions from estrogen target tissues (e.g., rat or mouse uterus).[4][7]

-

Radioligand: A high-affinity estrogen receptor ligand labeled with a radioisotope, typically [3H]-estradiol.

-

Competitor: Unlabeled diethylstilbestrol (DES).

-

Assay Buffer: Tris-HCl or phosphate buffer with additives to maintain protein stability.

-

Separation System: Method to separate receptor-bound from free radioligand, such as vacuum filtration onto glass fiber filters or Scintillation Proximity Assay (SPA) beads.[10]

-

Scintillation Counter: To measure radioactivity.

General Procedure:

-

Preparation: A series of dilutions of the unlabeled competitor (DES) are prepared.

-

Incubation: The receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the competitor (DES) are incubated together in the assay buffer.[10] Three control conditions are also included:

-

Total Binding: Receptor + Radioligand (no competitor).

-

Non-specific Binding (NSB): Receptor + Radioligand + a saturating concentration of an unlabeled ligand (e.g., excess cold estradiol or DES) to measure binding to non-receptor components.

-

Blank: No receptor.

-

-

Equilibrium: The mixture is incubated for a sufficient time at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand. In a filtration assay, the reaction mixture is rapidly passed through a filter under vacuum; the receptor and any bound ligand are trapped on the filter, while the unbound ligand passes through.[10]

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated for each concentration of DES by subtracting the non-specific binding from the total binding measured at that concentration.

-

The specific binding data is then plotted against the logarithm of the competitor concentration to generate a competition curve.

-

The IC50 value (the concentration of DES that displaces 50% of the specifically bound radioligand) is determined from this curve.[10]

-

The IC50 value can be converted to an equilibrium dissociation constant for the competitor (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

References

- 1. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]

- 2. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

- 3. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of the estrogen receptor in diethylstilbestrol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 7. Multiple estrogen binding sites in the uterus: stereochemistry of receptor and non-receptor binding of diethylstilbestrol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diethylstilbestrol metabolites and analogs. Stereochemical probes for the estrogen receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-dependent differences in the ability of ERalpha and ERbeta to recruit coactivator proteins [diethylstilbestrol.co.uk]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Metabolic Fate of Stilbestrol Dipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbestrol dipropionate, a synthetic nonsteroidal estrogen, has been utilized in various therapeutic applications. Understanding its metabolic pathway is crucial for elucidating its mechanism of action, pharmacokinetics, and potential toxicities. This technical guide provides an in-depth overview of the primary metabolic pathway of this compound, focusing on its conversion to the active metabolite, diethylstilbestrol (DES), and subsequent biotransformation.

This compound itself is a prodrug, which undergoes rapid hydrolysis in vivo to release the pharmacologically active compound, diethylstilbestrol (DES). Therefore, the primary metabolic pathway of this compound is effectively the metabolic pathway of DES. This process involves two main phases: oxidative and conjugative metabolism.

Primary Metabolic Pathway

The metabolism of diethylstilbestrol is a complex process involving several enzymatic reactions primarily occurring in the liver. The key pathways are:

-

Hydrolysis: The initial and rapid step is the hydrolysis of the dipropionate esters of this compound by esterases to yield diethylstilbestrol (DES).

-

Oxidative Metabolism: DES undergoes oxidative biotransformation, a critical step that can lead to the formation of reactive intermediates. This pathway is primarily mediated by cytochrome P450 enzymes and peroxidases. A significant oxidative metabolite is dienestrol (specifically Z,Z-dienestrol), which can be formed through a quinone intermediate.[1][2] The formation of Z,Z-DIES has been shown to represent about 35% of the added DES in 3-minute incubations with ram seminal vesicle microsomes supplemented with arachidonic acid.[1] The quinone intermediates are highly reactive and have a short half-life; for instance, the quinone of a fluorinated DES analogue was found to be very unstable, with a half-life of 4 minutes in water.[3]

-

Conjugation: The primary route for the detoxification and elimination of DES and its metabolites is through conjugation, predominantly glucuronidation.[4] DES has two hydroxyl groups that can be conjugated with glucuronic acid to form DES-monoglucuronide and DES-diglucuronide. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

The interplay between these pathways determines the overall pharmacokinetic profile and biological effects of this compound.

Quantitative Data on Diethylstilbestrol Metabolism

The following tables summarize the available quantitative data on the metabolism of diethylstilbestrol.

Table 1: In Vitro Metabolism of Diethylstilbestrol

| Parameter | Value | Experimental System | Reference |

| Z,Z-Dienestrol Formation | ~35% of initial DES | Ram seminal vesicle microsomes (3-min incubation) | [1] |

| TF-DES Quinone Half-life | 4 minutes (in water) | Chemical stability assay | [3] |

| TF-DES Quinone Half-life | 24 minutes (in methanol) | Chemical stability assay | [3] |

Note: TF-DES is a fluorinated analogue of DES.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and diethylstilbestrol metabolism are outlined below.

Protocol 1: In Vitro Metabolism of Diethylstilbestrol Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic fate of diethylstilbestrol in a controlled in vitro system.

1. Materials and Reagents:

-

Diethylstilbestrol (DES)

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for quenching and extraction

-

Internal standard for analytical quantification

-

LC-MS/MS system

2. Incubation Procedure:

-

Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

-

Add DES (at a specific concentration, e.g., 1 µM) to the microsome solution and pre-incubate for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3. Sample Processing and Analysis:

-

Centrifuge the quenched reaction mixture to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to identify and quantify DES and its metabolites. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]

Protocol 2: Analysis of Diethylstilbestrol and its Glucuronide Metabolites in Biological Samples (e.g., Urine)

This protocol describes the extraction and analysis of DES and its conjugated metabolites from a biological matrix.

1. Sample Preparation and Enzymatic Hydrolysis:

-

To a sample of urine (e.g., 1 mL), add an internal standard (e.g., deuterated DES).

-

Add a solution of β-glucuronidase/arylsulfatase in a suitable buffer (e.g., acetate buffer, pH 5.0) to deconjugate the glucuronide and sulfate metabolites.

-

Incubate the mixture at an optimal temperature (e.g., 37°C) for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.[6]

2. Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interfering substances.

-

Elute DES and its metabolites with a suitable organic solvent (e.g., methanol or acetonitrile).

3. Derivatization (Optional, for GC-MS analysis):

-

Evaporate the eluate to dryness.

-

Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers, which improves volatility and chromatographic properties for gas chromatography.

4. LC-MS/MS or GC-MS Analysis:

-

Reconstitute the dried eluate (or the derivatized sample) in a suitable solvent.

-

Inject an aliquot into the LC-MS/MS or GC-MS system for separation and detection.

-

Quantify the analytes using a calibration curve prepared with analytical standards.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.

Caption: Metabolic pathway of this compound.

Caption: Analytical workflow for Stilbestrol metabolites.

References

- 1. Oxidative metabolism of diethylstilbestrol by prostaglandin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Co-oxidation of diethylstilbestrol and structural analogs by prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of diethylstilbestrol carcinogenicity as studied with the fluorinated analogue E-3',3",5',5"-tetrafluorodiethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mhlw.go.jp [mhlw.go.jp]

A Comparative Analysis of Stilbestrol Dipropionate and Diethylstilbestrol: Chemical Structure and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of stilbestrol dipropionate and its parent compound, diethylstilbestrol (DES), focusing on their chemical structures, physicochemical properties, receptor binding affinities, and pharmacokinetic profiles. Detailed experimental protocols for key assays and a visualization of the estrogen receptor signaling pathway are included to support further research and drug development in this area.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, nonsteroidal estrogen and an ester of diethylstilbestrol. The core chemical structure of both molecules is based on a stilbene scaffold. Diethylstilbestrol is characterized by a trans-hex-3-ene structure with p-hydroxyphenyl groups at positions 3 and 4. In this compound, the hydroxyl groups of DES are esterified with propionic acid. This structural modification significantly alters the physicochemical properties of the molecule, leading to differences in its absorption and metabolism.

Below is a diagram illustrating the chemical structures of diethylstilbestrol and this compound.

A summary of the key physicochemical properties of diethylstilbestrol and this compound is provided in the table below.

| Property | Diethylstilbestrol (DES) | This compound |

| Molecular Formula | C₁₈H₂₀O₂ | C₂₄H₂₈O₄ |

| Molecular Weight | 268.35 g/mol | 380.48 g/mol |

| IUPAC Name | 4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | [4-[(E)-4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl] propanoate |

| CAS Number | 56-53-1 | 130-80-3 |

| Solubility | Practically insoluble in water; soluble in alcohol, ether, chloroform, fatty oils, and dilute hydroxides. | Soluble in organic solvents and vegetable oils. |

Receptor Binding Affinity and In Vitro Potency

Diethylstilbestrol is a potent agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] It exhibits a high binding affinity for these receptors, reported to be approximately 468% and 295% of the affinity of estradiol for ERα and ERβ, respectively.[1] The EC₅₀ values for DES in activating ERα and ERβ have been reported as 0.18 nM and 0.06 nM, respectively.[1]

This compound, as a prodrug, is understood to have a significantly lower binding affinity for estrogen receptors compared to DES.[2] Its estrogenic activity is primarily dependent on its in vivo hydrolysis to the active form, diethylstilbestrol. Direct comparative studies providing specific IC₅₀ or EC₅₀ values for this compound are limited, as its in vitro activity is not its primary mode of action.

The following table summarizes the available data on the receptor binding affinity and in vitro potency of DES.

| Compound | Receptor | Binding Affinity (Relative to Estradiol) | EC₅₀ (nM) |

| Diethylstilbestrol (DES) | ERα | ~468%[1] | 0.18[1] |

| Diethylstilbestrol (DES) | ERβ | ~295%[1] | 0.06[1] |

Pharmacokinetics

The esterification of diethylstilbestrol to form this compound alters its pharmacokinetic profile, most notably by slowing its absorption.[3] This prodrug design allows for a more sustained release and conversion to the active DES molecule in the body.

Diethylstilbestrol itself is well-absorbed orally and has an elimination half-life of approximately 24 hours.[1] A study comparing a novel diethylstilbestrol orally dissolving film (DES ODF) with a standard DES capsule in healthy male subjects provided the following pharmacokinetic parameters for the capsule formulation.[4]

| Parameter | Diethylstilbestrol (DES) Capsule (2.0 mg)[4] |

| Cₘₐₓ (ng/mL) | 3.4 ± 1.93 |

| AUC₀₋t (ng·h/mL) | - |

| AUC₀₋∞ (ng·h/mL) | - |

| Tₘₐₓ (hr) | - |

| t₁/₂ (hr) | ~24[1] |

Note: AUC and Tₘₐₓ values were not explicitly provided for the capsule in the cited abstract.

Estrogen Receptor Signaling Pathway

Diethylstilbestrol exerts its biological effects by binding to and activating estrogen receptors. This initiates a cascade of molecular events that ultimately leads to changes in gene expression. The estrogen receptor signaling pathway can be broadly divided into genomic and non-genomic pathways.

The diagram below illustrates the classical (genomic) estrogen receptor signaling pathway initiated by an estrogenic ligand like DES.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with radiolabeled 17β-estradiol ([³H]-E₂) for binding to the ER in rat uterine cytosol.[5]

Methodology:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from ovariectomized Sprague-Dawley rats (7-10 days post-ovariectomy).[5]

-

The uterine tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[5]

-

The homogenate is centrifuged to remove cellular debris, and the resulting supernatant is ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.[5]

-

The protein concentration of the cytosol is determined.

-

-

Competitive Binding Assay:

-

A constant concentration of [³H]-E₂ (e.g., 1 nM) and a fixed amount of uterine cytosol protein are incubated with increasing concentrations of the test compound (e.g., DES or this compound).

-

The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Bound and free [³H]-E₂ are separated using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of [³H]-E₂ bound against the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂) is determined from the curve.

-

The relative binding affinity (RBA) can be calculated by comparing the IC₅₀ of the test compound to that of a reference estrogen like 17β-estradiol.

-

In Vitro Estrogenicity Assay (MCF-7 Cell Proliferation)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[6]

Methodology:

-

Cell Culture:

-

MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Prior to the assay, cells are grown in a medium containing charcoal-dextran stripped FBS to remove endogenous estrogens.[7]

-

-

Proliferation Assay:

-

Cells are seeded in multi-well plates and allowed to attach.

-

The medium is then replaced with a medium containing various concentrations of the test compound.

-

The cells are incubated for a set period (e.g., 6 days), allowing for cell proliferation.

-

-

Quantification of Cell Proliferation:

-

Cell proliferation can be measured using various methods, such as:

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

DNA Quantification: Using a fluorescent dye that binds to DNA (e.g., SYBR Green).

-

Metabolic Assays: Such as the MTS assay, which measures mitochondrial activity.

-

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the measure of cell proliferation against the logarithm of the test compound concentration.

-

The EC₅₀ value (the concentration of the test compound that elicits 50% of the maximum proliferative response) is determined.

-

In Vivo Uterotrophic Assay

The uterotrophic assay is an in vivo method to assess the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.[8]

Methodology:

-

Animal Model:

-

Immature female rats (e.g., 21-22 days old) or ovariectomized adult female rats are used.[9]

-

-

Dosing:

-

The test substance is administered daily for three consecutive days via an appropriate route (e.g., oral gavage or subcutaneous injection).[9]

-

A vehicle control group and a positive control group (treated with a known estrogen like ethinylestradiol) are included.

-

-

Endpoint Measurement:

-

On the day after the final dose, the animals are euthanized.

-

The uterus is carefully dissected and weighed (wet weight). The uterus may also be blotted to obtain a dry weight.

-

-

Data Analysis:

-

The uterine weights of the treated groups are compared to the vehicle control group.

-

A statistically significant increase in uterine weight indicates an estrogenic effect.

-

Dose-response relationships can be established to determine the potency of the test substance.

-

Conclusion

This compound serves as a prodrug for the potent synthetic estrogen, diethylstilbestrol. The esterification of DES to form this compound significantly alters its pharmacokinetic profile, leading to slower absorption and a more sustained release of the active compound. Diethylstilbestrol itself is a high-affinity ligand for both ERα and ERβ, initiating a well-characterized signaling cascade that results in the modulation of gene expression. The provided experimental protocols offer standardized methods for the further investigation and comparison of these and other estrogenic compounds. This comprehensive guide serves as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

References

- 1. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 2. Studies on the mammary tumor-inhibiting effects of diethylstilbestrol and its mono- and diphosphate - University of Regensburg Publication Server [epub.uni-regensburg.de]

- 3. Diethylthis compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and safety profiles of novel diethylstilbestrol orally dissolving film in comparison with diethylstilbestrol capsules in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. genome.ucsc.edu [genome.ucsc.edu]

- 8. epa.gov [epa.gov]

- 9. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Estrogen: A Technical Guide to the Historical Research Use of Stilbestrol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical use of Stilbestrol dipropionate, a synthetic nonsteroidal estrogen, in scientific research. This document provides a comprehensive overview of its experimental applications, methodologies, and the biological pathways it influences. All quantitative data has been summarized into structured tables, and key experimental workflows and signaling pathways are visualized using diagrams for enhanced clarity.

Introduction: The Rise of a Synthetic Estrogen in Research

This compound, an ester of diethylstilbestrol (DES), emerged in the 1940s as a potent, orally active estrogenic compound. Its synthesis marked a significant milestone, providing researchers with a readily available and powerful tool to investigate the roles of estrogens in various physiological and pathological processes. Early research focused on its effects on reproductive endocrinology, growth, and its potential therapeutic applications, laying the groundwork for our modern understanding of hormone action.

Mechanism of Action: Mimicking Endogenous Estrogens

This compound exerts its biological effects by mimicking the action of endogenous estrogens, primarily 17β-estradiol. As a lipophilic molecule, it readily crosses cell membranes to bind to and activate intracellular estrogen receptors (ERs), predominantly ERα and ERβ.

The Estrogen Receptor Signaling Pathway

Upon binding, the this compound-ER complex undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism through which this compound elicits its physiological effects.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Stilbestrol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of stilbestrol dipropionate, a synthetic, nonsteroidal estrogen. The information is curated for professionals in research and drug development, with a focus on detailed methodologies and quantitative data.

Chemical Properties

This compound, also known as diethylthis compound, is the dipropionyl ester of diethylstilbestrol.[1] This esterification enhances its lipid solubility and allows for a more sustained release and slower absorption in the body compared to its parent compound, diethylstilbestrol.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C24H28O4 | [1] |

| Molar Mass | 380.48 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in organic solvents and vegetable oils. | [3] |

| Storage | Store in a cool, dry, and dark place. | MCE |

Spectroscopic Data

Spectroscopic Data for Diethylstilbestrol (Precursor)

| Technique | Key Peaks/Shifts |

| ¹H NMR | Data available, but specific shifts vary with solvent.[4] |

| ¹³C NMR | Spectral data is available and can be found in chemical databases.[5] |

| IR Spectroscopy | Characteristic peaks for phenolic -OH and aromatic C-H and C=C bonds.[6][7] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern are documented.[6] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of diethylstilbestrol. This reaction involves the acylation of the two phenolic hydroxyl groups of diethylstilbestrol with propionic anhydride.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on the general principles of esterifying phenols with acid anhydrides using a pyridine catalyst, a generalized procedure can be outlined. Note: This protocol is a general guideline and requires optimization and validation.

Generalized Experimental Protocol:

-

Dissolution: Dissolve diethylstilbestrol in a suitable anhydrous solvent such as pyridine. Pyridine can act as both the solvent and the catalyst.

-

Acylation: To the solution of diethylstilbestrol, add propionic anhydride. The molar ratio of propionic anhydride to diethylstilbestrol should be slightly in excess (e.g., 2.2 to 2.5 equivalents) to ensure complete esterification of both hydroxyl groups.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) to increase the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the excess propionic anhydride and propionic acid byproduct are removed. This is often achieved by pouring the reaction mixture into cold water or a dilute acid solution (e.g., HCl) to precipitate the crude product and neutralize the pyridine.

-

Purification: The crude this compound is collected by filtration, washed with water, and then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) is a common method for purifying solid organic compounds. The choice of solvent will depend on the solubility of the product and impurities.

Mechanism of Action: Estrogen Receptor Agonism

This compound is a prodrug that is metabolized in the body to its active form, diethylstilbestrol. Diethylstilbestrol is a potent nonsteroidal estrogen that exerts its effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.

Signaling Pathway

The binding of diethylstilbestrol to estrogen receptors initiates a cascade of molecular events that lead to changes in gene expression in target tissues.

Caption: Mechanism of Action of this compound.

Upon entering the cell, diethylstilbestrol binds to estrogen receptors located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor-dimer complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors to the transcription machinery, thereby modulating the transcription of genes involved in various physiological processes, including cell growth, differentiation, and regulation of the reproductive system.

Conclusion

This technical guide has summarized the key aspects of the synthesis and chemical properties of this compound. While the synthetic route via esterification of diethylstilbestrol is straightforward, a specific, detailed experimental protocol remains to be published in readily accessible literature. The mechanism of action is well-understood to be mediated through its active metabolite, diethylstilbestrol, which functions as a potent estrogen receptor agonist. Further research to fully characterize the spectroscopic properties of this compound and to develop and publish a detailed synthetic protocol would be of significant value to the scientific community.

References

- 1. Diethylthis compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diethylstilbestrol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diethylstilbestrol(56-53-1) 1H NMR spectrum [chemicalbook.com]

- 5. Diethylstilbestrol(56-53-1) 13C NMR [m.chemicalbook.com]

- 6. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diethylstilbestrol [webbook.nist.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Stilbestrol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbestrol dipropionate, a synthetic nonsteroidal estrogen, serves as a prodrug to the potent estrogenic agent diethylstilbestrol (DES). This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development. The guide details the absorption, distribution, metabolism, and excretion (ADME) of this compound, emphasizing its conversion to the active metabolite, DES. Furthermore, it elaborates on the pharmacodynamic mechanism of action, primarily through the activation of estrogen receptors. This document consolidates quantitative data into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.

Introduction

This compound is an esterified form of diethylstilbestrol (DES), a potent synthetic nonsteroidal estrogen. The dipropionate esterification is a common pharmaceutical strategy to modify the pharmacokinetic profile of a parent drug, often to prolong its duration of action. Upon administration, this compound is hydrolyzed in the body to release the active diethylstilbestrol. DES then exerts its estrogenic effects by binding to and activating estrogen receptors (ERs), specifically ERα and ERβ.

This guide will delve into the specifics of how this compound and its active metabolite, DES, behave in the body (pharmacokinetics) and how they elicit their biological effects (pharmacodynamics).

Pharmacokinetics

The pharmacokinetic profile of this compound is intrinsically linked to its in vivo hydrolysis to diethylstilbestrol. The dipropionate ester is designed for slower absorption and a prolonged release of the active DES compared to the administration of DES itself.

Absorption

This compound is more slowly absorbed from the site of administration compared to its parent compound, diethylstilbestrol. This slower absorption is a key feature of its design as a long-acting estrogen.

Distribution

Once absorbed and hydrolyzed to DES, the active compound is widely distributed throughout the body. Diethylstilbestrol exhibits high protein binding, primarily to serum albumin.

Metabolism

The primary metabolic pathway of this compound is its hydrolysis to diethylstilbestrol by esterases in the plasma and various tissues. DES itself is further metabolized in the liver through hydroxylation, oxidation, and glucuronidation.

Excretion

The metabolites of diethylstilbestrol are primarily excreted in the urine and feces. The elimination half-life of DES is approximately 24 hours, and it exhibits a biphasic elimination pattern with an initial rapid phase (t½ ≈ 1 hour) followed by a slower terminal phase (t½ ≈ 24 hours).

Quantitative Pharmacokinetic Data

While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, the following table summarizes the known parameters for its active metabolite, diethylstilbestrol (DES).

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax (DES) | 5.64 ± 1.1 ng/mL | Human | Oral (2.0 mg DES ODF) | |

| AUC₀-t (DES) | 1.24 (98 - 156) ng·h/mL | Human | Oral (2.0 mg DES ODF) | |

| Elimination Half-life (DES) | ~24 hours | Human | Not specified | |

| Protein Binding (DES) | >95% | Not specified | Not applicable |

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated by its active metabolite, diethylstilbestrol, which is a potent agonist of the estrogen receptors.

Mechanism of Action

Diethylstilbestrol binds to and activates both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity. This binding initiates a cascade of cellular events, leading to changes in gene expression and subsequent physiological responses characteristic of estrogens.

The following diagram illustrates the estrogen receptor signaling pathway activated by diethylstilbestrol.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound following oral administration to rats.

Procedure:

-

Animal Model: Male or female Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., corn oil) and administered via oral gavage at a predetermined dose.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Samples are typically collected from the tail vein or via a jugular vein cannula.

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its metabolite, diethylstilbestrol, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life, and clearance, using non-compartmental analysis.

Uterotrophic Bioassay in Rodents (OECD 440)

The uterotrophic bioassay is a standardized in vivo screening test to assess the estrogenic activity of a substance. The following is a summary of the OECD 440 guideline.

Principle: The assay is based on the measurement of the increase in uterine weight (uterotrophic response) in either immature or ovariectomized adult female rodents following exposure to a test substance.

Animal Models:

-

Immature female rats or mice: Post-weaning and pre-pubertal.

-

Ovariectomized adult female rats or mice: Allows for a stable, low-estrogen baseline.

Procedure:

-

Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. A positive control (e.g., ethinyl estradiol) and a vehicle control are run in parallel.

-

Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the uteri are carefully excised and weighed (wet weight). The uteri are then blotted to remove luminal fluid and weighed again (blotted weight).

-

Endpoint: A statistically significant increase in the mean uterine weight of the treated group compared to the vehicle control group indicates a positive estrogenic response.

Conclusion

This compound functions as a prodrug, delivering the potent synthetic estrogen, diethylstilbestrol, with a modified pharmacokinetic profile characterized by slower absorption and prolonged action. Its pharmacodynamic effects are mediated through the well-established estrogen receptor signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds. Further research is warranted to fully elucidate the quantitative pharmacokinetic parameters of this compound itself and to further explore its therapeutic applications and potential risks.

An In-depth Technical Guide to the Degradation Products and Stability of Stilbestrol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation products and stability of stilbestrol dipropionate, a synthetic nonsteroidal estrogen. This compound, as a prodrug, is hydrolyzed in the body to its active form, diethylstilbestrol (DES). Understanding the degradation pathways and stability profile of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document details the known and potential degradation products under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also outlines detailed experimental protocols for conducting forced degradation studies, based on established methodologies for similar steroidal compounds, to aid researchers in developing and validating stability-indicating analytical methods.

Introduction

This compound is the dipropionate ester of diethylstilbestrol (DES), a potent synthetic estrogen. The esterification of DES to this compound was intended to prolong its duration of action. The stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that can be affected by environmental factors such as temperature, humidity, light, and pH, as well as by the presence of oxidizing agents. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.

Forced degradation studies are essential in the pharmaceutical industry to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). This guide synthesizes available information on the degradation of this compound and its active metabolite, DES, and provides a framework for conducting comprehensive stability assessments.

Degradation Pathways and Products

The primary degradation pathway for this compound is the hydrolysis of its ester linkages to form stilbestrol monopropionate and ultimately diethylstilbestrol (DES). DES itself is susceptible to further degradation, particularly through oxidation.

Hydrolytic Degradation

Hydrolysis of this compound is expected to occur under both acidic and basic conditions, cleaving the propionate ester groups.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkages are susceptible to hydrolysis, yielding stilbestrol monopropionate and then diethylstilbestrol.

-

Base-Catalyzed Hydrolysis: Saponification under basic conditions will also lead to the formation of diethylstilbestrol and propionate salts.

Oxidative Degradation

The phenolic hydroxyl groups of the active metabolite, diethylstilbestrol, are prone to oxidation. This can lead to the formation of several degradation products. The major oxidative metabolite of DES has been identified as Z,Z-dienestrol.[1] Other potential oxidative degradation products include quinone-type intermediates, which can be highly reactive.[2]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of this compound and DES. Photodegradation can lead to complex mixtures of products, and the specific degradants would need to be identified through photostability studies. For analogous compounds like betamethasone dipropionate, a photodegradation product known as lumibetametasone dipropionate has been identified.[3]

Thermal Degradation

Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. For similar compounds like betamethasone dipropionate, thermal degradation leads to deacylation at the C17 and C21 positions, forming betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol.

The proposed primary degradation pathways are visualized in the following diagram:

Caption: Proposed primary degradation pathway of this compound.

Quantitative Data on Degradation

Specific quantitative data from forced degradation studies on this compound is not extensively available in the public domain. However, studies on the degradation of its active metabolite, diethylstilbestrol, and analogous steroid dipropionate compounds provide valuable insights. The following table summarizes the expected degradation behavior based on available literature for related compounds. The goal of forced degradation studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.

| Stress Condition | Reagents and Conditions (Analogous Compounds) | Expected Major Degradation Products of this compound |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Stilbestrol monopropionate, Diethylstilbestrol |

| Base Hydrolysis | 0.1 M - 1 M NaOH, at room temperature or heated | Stilbestrol monopropionate, Diethylstilbestrol |

| Oxidation | 3-30% H₂O₂, at room temperature | Diethylstilbestrol, Z,Z-Dienestrol, Quinone-type derivatives |

| Thermal (Dry Heat) | 60-80°C in a hot air oven | Products of hydrolysis and oxidation |

| Photolytic | Exposure to UV (e.g., 254 nm) and visible light | Complex mixture of degradants, potentially including isomers and photo-oxidation products |

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from established methods for corticosteroids and other related compounds and can be used as a starting point for developing a stability-indicating method for this compound.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Reflux the mixture at 80°C for 2 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with 1 M NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at 60°C for 30 minutes.

-

Cool the solution to room temperature.

-

Neutralize the solution with 0.1 M HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Thermal Degradation

-

Keep the solid drug substance in a hot air oven at 80°C for 48 hours.

-

Dissolve the sample in the solvent to obtain a concentration of 1 mg/mL.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Photolytic Degradation

-

Expose the solid drug substance and a solution of the drug (1 mg/mL) to UV light (254 nm) and fluorescent light for an appropriate duration (e.g., as per ICH Q1B guidelines).

-

For the solid sample, dissolve it to a concentration of 1 mg/mL after exposure.

-

Dilute the solutions to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

The following diagram illustrates a typical workflow for a forced degradation study:

Caption: Experimental workflow for a forced degradation study.

Analytical Methodologies

A stability-indicating analytical method must be able to separate the drug substance from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

HPLC Method (starting conditions)

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate or acetate buffer).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Method development should focus on achieving adequate resolution between the parent drug and all degradation peaks.

Conclusion

While specific, comprehensive forced degradation data for this compound is limited in publicly accessible literature, this guide provides a robust framework for researchers and drug development professionals to approach its stability testing. The primary degradation pathways involve hydrolysis to diethylstilbestrol, which is then susceptible to oxidative degradation. By adapting the detailed experimental protocols provided, which are based on established methods for analogous compounds, and employing appropriate analytical techniques like HPLC and LC-MS, a thorough understanding of the degradation profile of this compound can be achieved. This is a critical step in the development of stable, safe, and effective pharmaceutical formulations. Further research is warranted to generate and publish specific quantitative degradation data for this compound to fill the existing knowledge gap.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. Identification and characterization of unknown degradation impurities in beclomethasone dipropionate cream formulation using HPLC, ESI‐MS and NMR | Semantic Scholar [semanticscholar.org]

- 3. Quantitative determination of diethylstilboestrol in bovine urine with isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Stilbestrol Dipropionate in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbestrol dipropionate, a synthetic nonsteroidal estrogen, has been a subject of extensive research due to its potent effects on cell proliferation, apoptosis, and cell cycle regulation. In in vitro cell culture systems, it serves as a valuable tool for studying estrogen receptor signaling and for evaluating its potential as a therapeutic agent, particularly in the context of cancer. These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, detailed experimental protocols, and expected outcomes.

This compound exerts its biological effects primarily through its active metabolite, diethylstilbestrol (DES). DES can modulate cellular functions through both estrogen receptor (ER)-dependent and independent pathways. In many cancer cell lines, particularly those of the prostate, this compound has been shown to induce apoptosis and cause cell cycle arrest, making it a compound of interest for anti-cancer drug development.[1]

Mechanism of Action

This compound induces apoptosis through a multi-faceted approach that can involve both the intrinsic and extrinsic pathways. Evidence suggests that it can upregulate the expression of pro-apoptotic proteins such as p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.